REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].Br[CH2:11][CH2:12]Br.BrC(Br)C.C(=O)([O-])[O-].[K+].[K+]>C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.CN(C)C=O>[C:2]1([C:1]([O:8][CH3:9])=[O:7])([C:3]([O:5][CH3:6])=[O:4])[CH2:12][CH2:11]1 |f:3.4.5,6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
2.4 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
potassium carbonate dimethylformamide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+].CN(C=O)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
White in Synthesis Communications 7/8 (1977) 559
|
Type
|
CUSTOM
|
Details
|
are reacted for 22 hours
|
Duration
|
22 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].Br[CH2:11][CH2:12]Br.BrC(Br)C.C(=O)([O-])[O-].[K+].[K+]>C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.CN(C)C=O>[C:2]1([C:1]([O:8][CH3:9])=[O:7])([C:3]([O:5][CH3:6])=[O:4])[CH2:12][CH2:11]1 |f:3.4.5,6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
2.4 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
potassium carbonate dimethylformamide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+].CN(C=O)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
White in Synthesis Communications 7/8 (1977) 559
|
Type
|
CUSTOM
|
Details
|
are reacted for 22 hours
|
Duration
|
22 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |